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For Researchers, Scientists, and Drug Development Professionals

The CD47-SIRPa axis has emerged as a critical innate immune checkpoint, with its blockade
demonstrating therapeutic potential across a range of malignancies. This guide provides a
comparative analysis of three investigational drugs targeting this pathway: evorpacept,
magrolimab, and lemzoparlimab. The information is compiled from publicly available clinical
trial data to assist researchers and drug development professionals in understanding the
current landscape of CD47-targeted therapies.

The CD47-SIRPa Signaling Pathway

The "don't eat me" signal transmitted by the interaction of CD47 on cancer cells with SIRPa on
myeloid cells, such as macrophages, allows tumors to evade the innate immune system.
Therapeutic agents targeting this pathway aim to block this interaction, thereby promoting
phagocytosis of cancer cells by macrophages.

Caption: Mechanism of CD47-SIRPa blockade by therapeutic agents.

Comparative Analysis of Clinical Trial Results

The following tables summarize key efficacy data from clinical trials of evorpacept, magrolimab,
and lemzoparlimab in various cancer models. It is important to note that these trials were
conducted in different patient populations and with different combination therapies, making
direct head-to-head comparisons challenging.
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Evorpacept Clinical Trial Results

Combination Key Efficacy

Trial Name Cancer Type .
Therapy Endpoints

Overall Response
Rate (ORR): 40.3%

] Trastuzumab + (vs. 26.6% in control)
ASPEN-06 (Phase 2) HER2+ Gastric/GEJ

[1112113114] Cancer

Ramucirumab + Median Duration of
Paclitaxel Response (DOR):
15.7 months (vs. 7.6

months in control)

Overall Response
Rate (ORR): 100%
Complete Response
Indolent Non-Hodgkin Rituximab + (CR): 92% 1-Year
Lymphoma (iNHL) Lenalidomide Progression-Free
Survival (PFS): 91%
1-Year Overall
Survival (0S): 100%

Phase 2 (IST)[5][6][7]

Magrolimab Clinical Trial Results
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Trial Name

Cancer Type

Combination
Therapy

Key Efficacy
Endpoints

ENHANCE (Phase 3)
[8]

Higher-Risk
Myelodysplastic
Syndrome (MDS)

Azacitidine

Complete Response
(CR): 21.3% (vs.
24.7% in control)
Objective Response
Rate (ORR): 53.5%
(vs. 57.8% in control)
Overall Survival (OS)
Hazard Ratio: 1.254
(increased risk of
death)

ENHANCE-2 (Phase
3)[8]

TP53-mutant Acute
Myeloid Leukemia
(AML)

Azacitidine

Complete Response
(CR): 7.2% (vs. 15.6%
in control) Overall
Survival (OS) Hazard
Ratio: 1.191
(increased risk of
death)

ENHANCE-3 (Phase
3)8le]

AML (unfit for

intensive therapy)

Venetoclax +

Azacitidine

Complete Response
(CR): 41.3% (vs.
46.0% in control)
Median Overall
Survival (0S): 10.7
months (vs. 14.1
months in control)
Fatal Adverse Events:
19.0% (vs. 11.4% in

control)

Phase 1b[10][11]

Higher-Risk MDS

Azacitidine

Complete Response
(CR): 32.6% Overall
Response Rate
(ORR): 74.7% Median
Overall Survival (OS)
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in TP53-mutated: 16.3

months

Phase 2 (Multi-arm)
[12]

_ Venetoclax +
1L Unfit AML o
Azacitidine

Complete Response
Rate (CRR): 38.9%
Overall Response
Rate (ORR): 66.7%
Median Overall
Survival (0S): 15.3
months

Phase 2 (Multi-arm)
[12]

Mitoxantrone,
R/R AML Etoposide, and

Cytarabine (MEC)

Complete Response
Rate (CRR): 25.0%
Overall Response
Rate (ORR): 38.9%
Median Overall
Survival (0S): 10.5

months

Lemzoparlimab Clinical Trial Results

Trial Name

Combination
Cancer Type
Therapy

Key Efficacy
Endpoints

Phase 2
(NCT04202003)[13]
[14]

Higher-Risk
Myelodysplastic
Syndrome (HR-MDS)

Azacitidine

Overall Response
Rate (ORR) (=6
months treatment):
86.7% Complete
Response Rate (CRR)
(=6 months

treatment): 40%

Phase 1
(NCT03934814)[15]

Relapsed/Refractory
) Monotherapy
Solid Tumors

Manageable toxicity
up to 30 mg/kg. Most
common treatment-
related adverse
events were anemia,
fatigue, and infusion-

related reactions.
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Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation and
cross-validation of results.

Evorpacept: ASPEN-06 Trial (NCT05002127)[2][3][4][18]

o Study Design: A randomized, multicenter, international Phase 2/3 study.

» Patient Population: Patients with HER2-positive advanced or metastatic gastric or
gastroesophageal junction cancer who have progressed on or after prior anti-HER2 therapy.

e Treatment Arms:

o Experimental Arm: Evorpacept (30 mg/kg intravenously every 2 weeks) in combination
with trastuzumab, ramucirumab, and paclitaxel.

o Control Arm: Trastuzumab, ramucirumab, and paclitaxel alone.

e Primary Objectives: To compare the confirmed overall response rate (ORR) of the
evorpacept combination to a historical control and to assess the contribution of evorpacept to
the combination therapy in terms of ORR.

Magrolimab: ENHANCE Trial (NCT04313881)[19][20]

e Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

o Patient Population: Previously untreated patients with higher-risk myelodysplastic syndrome
(IPSS-R intermediate to very high risk).

e Treatment Arms:

o Experimental Arm: Magrolimab in combination with azacitidine. Magrolimab was
administered intravenously with an initial priming dose of 1 mg/kg, followed by intrapatient
dose escalation up to 30 mg/kg.

o Control Arm: Placebo in combination with azacitidine.

e Primary Endpoint: Overall Survival (OS).
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Lemzoparlimab: Phase 3 Trial (NCT05709093)[21][22][23]
[24]

o Study Design: A randomized, controlled, open-label, multicenter Phase 3 study in China.
o Patient Population: Treatment-naive patients with higher-risk myelodysplastic syndrome.
e Treatment Arms:

o Experimental Arm: Lemzoparlimab in combination with azacitidine.

o Control Arm: Azacitidine monotherapy.

o Primary Objective: To evaluate the efficacy and safety of the combination therapy versus
monotherapy.

Summary and Future Directions

The landscape of CD47-targeting therapies is dynamic, with promising signals in some
indications and setbacks in others.

o Evorpacept has demonstrated encouraging efficacy in combination with other anti-cancer
agents in both solid tumors and hematologic malignancies, with a favorable safety profile
reported in the cited trials.[5][6][7]

e Magrolimab, despite showing initial promise in a Phase 1b study for higher-risk MDS, has
faced significant challenges in its Phase 3 program.[10][11] The ENHANCE trials in MDS
and AML were stopped due to futility and an increased risk of death in the magrolimab-
containing arms.[8][9]

e Lemzoparlimab has shown encouraging early-phase results in HR-MDS, with a notable
overall response rate.[13][14] However, the termination of some of its clinical trials outside of
China raises questions about its future development path.[16]

The cross-validation of these results across different models and in larger, well-controlled
studies will be critical to fully understand the therapeutic potential and optimal use of CD47
blockade in oncology. Researchers and clinicians should carefully consider the specific patient
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populations, combination strategies, and safety profiles when evaluating these agents. The
development of biomarkers to predict response and toxicity will also be crucial for the
successful clinical implementation of this class of immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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